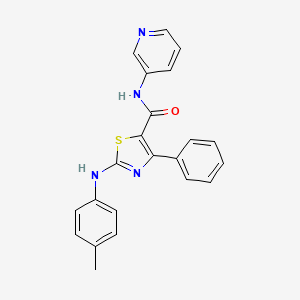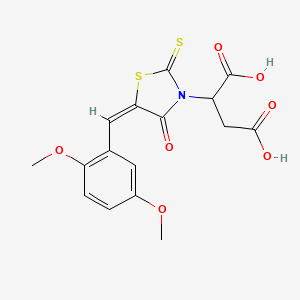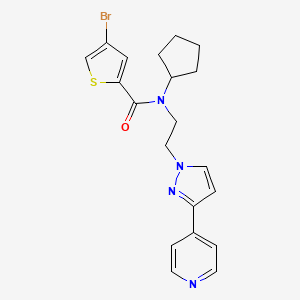![molecular formula C25H25FN4O3S B2653709 methyl 2-[({[2-(4-methylphenyl)-1H-indol-3-yl]amino}carbonyl)amino]benzoate CAS No. 1115976-70-9](/img/structure/B2653709.png)
methyl 2-[({[2-(4-methylphenyl)-1H-indol-3-yl]amino}carbonyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including an indole group, a benzoate ester group, and a carbonyl group. These functional groups suggest that this compound could have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indole and benzoate groups would likely contribute to the overall structure and properties of the molecule .Chemical Reactions Analysis
Esters, such as the benzoate group in this compound, can undergo a variety of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions, undergo trans-esterification reactions to form different esters, or be reduced to form alcohols or aldehydes depending on the reducing agent .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the ester group could make it susceptible to hydrolysis, and the indole group could contribute to its aromaticity .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
This compound has been utilized in the synthesis of heterocyclic systems, serving as a reagent in the preparation of various heterocyclic compounds due to its functional groups that facilitate cyclization and substitution reactions. For instance, the synthesis of 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones and other related heterocycles has been reported, highlighting its role in the development of novel organic compounds with potential pharmaceutical applications (Selič, Grdadolnik, & Stanovnik, 1997).
Liquid Crystalline Behaviors
Research has also been conducted on compounds related to methyl 2-[({[2-(4-methylphenyl)-1H-indol-3-yl]amino}carbonyl)amino]benzoate for understanding and developing new liquid crystalline materials. These studies involve the synthesis and characterization of derivatives that display liquid crystalline phases, which are crucial for applications in displays, optical devices, and sensors. The work on double Schiff bases bearing ester linkage as a central core, for instance, has provided insights into the design of materials with specific liquid crystalline properties (Al-Obaidy, Tomi, & Abdulqader, 2021).
Molecular Structure and Interactions
The compound has been part of studies aimed at understanding molecular structures and interactions, particularly in the context of crystallography and molecular modeling. Investigations into the structural aspects of similar molecules have contributed to the broader knowledge of molecular conformations, interactions, and the design of molecules with desired physical and chemical properties. For example, studies on the molecular structures of related monofluorinated small molecules have provided valuable information on their planarity, hydrogen bonding, and intermolecular interactions, which are important for designing molecules with specific behaviors and functionalities (Burns & Hagaman, 1993).
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on how it interacts with biological systems. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .
Propiedades
IUPAC Name |
1-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]-N-[(5-methylfuran-2-yl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O3S/c1-16-2-7-20(33-16)14-27-23(31)18-8-11-29(12-9-18)25-28-21-10-13-34-22(21)24(32)30(25)15-17-3-5-19(26)6-4-17/h2-7,10,13,18H,8-9,11-12,14-15H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKNRIJRWKQZMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC(=O)C2CCN(CC2)C3=NC4=C(C(=O)N3CC5=CC=C(C=C5)F)SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
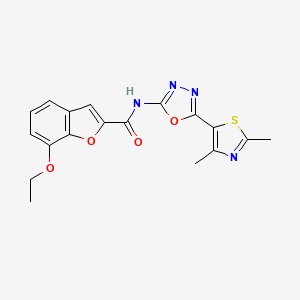
![N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide](/img/structure/B2653630.png)

![(1-(6-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2653634.png)
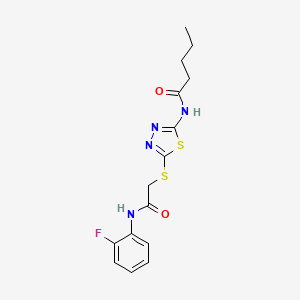

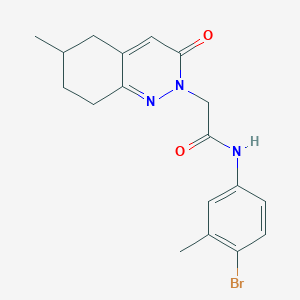
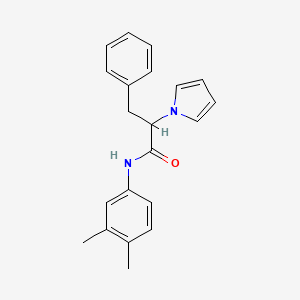
![1-(4-(tert-butyl)phenyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2653640.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2653641.png)

